
3,5-Bis(ethenyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(ethenyl)benzonitrile is a chemical compound with the molecular formula C11H9N. It is characterized by the presence of two ethenyl groups attached to a benzonitrile core. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activity.
科学的研究の応用
3,5-Bis(ethenyl)benzonitrile has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
作用機序
Target of Action
Benzonitrile derivatives are known to participate in various chemical reactions, suggesting that they may interact with a wide range of molecular targets .
Mode of Action
Benzonitrile derivatives are known to undergo [3+2] cycloaddition reactions . In these reactions, the benzonitrile derivative and another compound combine to form a five-membered ring. This process could potentially alter the function or activity of the target molecule .
Biochemical Pathways
Benzonitrile derivatives are known to participate in cycloaddition reactions, which are key steps in various biochemical pathways .
Pharmacokinetics
For instance, benzonitrile derivatives are known to have good solubility, which is a key factor influencing absorption and distribution .
Result of Action
The formation of a five-membered ring through a [3+2] cycloaddition reaction could potentially alter the structure and function of target molecules, leading to various downstream effects .
準備方法
Synthetic Routes and Reaction Conditions
One common approach to synthesizing 3,5-Bis(ethenyl)benzonitrile involves a palladium-catalyzed Heck reaction. For instance, 5-bromo-10,15,20-triphenylporphyrin can react with methyl acrylate, styrene, or acrylonitrile in the presence of a palladium catalyst to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and green chemistry principles could also be considered to enhance the sustainability and efficiency of the production process.
化学反応の分析
Types of Reactions
3,5-Bis(ethenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to reduce the nitrile group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a single nitrile group.
3,5-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethenyl groups.
3,5-Dichlorobenzonitrile: Contains chlorine atoms instead of ethenyl groups.
Uniqueness
3,5-Bis(ethenyl)benzonitrile is unique due to the presence of two ethenyl groups, which can significantly alter its chemical reactivity and potential biological activity compared to other benzonitrile derivatives .
特性
IUPAC Name |
3,5-bis(ethenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWKJYPMXTWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C#N)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
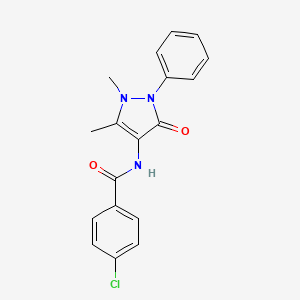
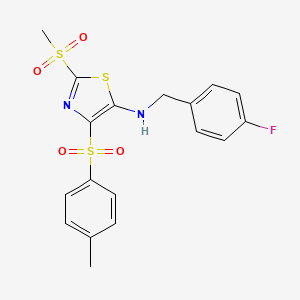
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)
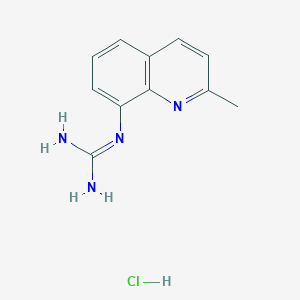
![1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2871997.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)
![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)
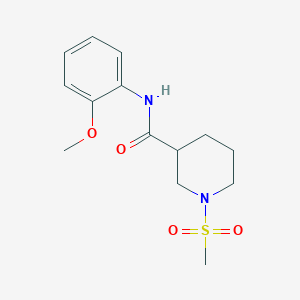
![5-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2872009.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)
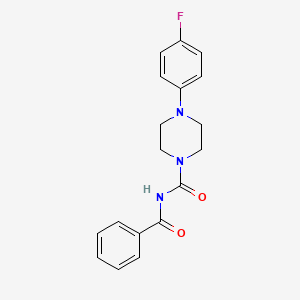
![3-chloro-N-(2-{3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2872013.png)
